molecular formula C11H14O3 B1241766 5-(4-hydroxyphenyl)pentanoic Acid CAS No. 4654-08-4

5-(4-hydroxyphenyl)pentanoic Acid

Cat. No. B1241766
CAS RN: 4654-08-4
M. Wt: 194.23 g/mol
InChI Key: YSSJQFONKASLKM-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)pentanoic Acid is a chemical compound that has been the subject of various studies to understand its synthesis, molecular structure, and chemical properties. It is related to amino acids and other organic compounds that are significant in biological and chemical research.

Synthesis Analysis

The synthesis of compounds similar to 5-(4-Hydroxyphenyl)pentanoic Acid, such as L-2-amino-5-arylpentanoic acids, has been achieved through methods involving the hydrolysis of specific ester compounds and subsequent decarboxylation processes. These methods provide a route to synthesize the L-forms of amino acids, including 2-amino-5-(p-hydroxyphenyl)pentanoic acid (Shimohigashi, Lee, & Izumiya, 1976).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, which help in confirming the structure of various benzoic acid derivatives, including those structurally related to 5-(4-Hydroxyphenyl)pentanoic Acid. These analyses provide insights into the molecular geometries and electronic structures of the compounds (Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 5-(4-Hydroxyphenyl)pentanoic Acid derivatives include halolactonization-hydroxylation reactions and reactions with oxidants, showcasing the compound's reactivity and potential in synthesis and modification processes. The reactivity towards oxidants has been explored, indicating its susceptibility to oxidative conditions (Singh et al., 2023).

Physical Properties Analysis

The physical properties of compounds related to 5-(4-Hydroxyphenyl)pentanoic Acid, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments. For instance, the crystal structures of certain derivatives have been elucidated, providing valuable information on their conformation and stability (Yatsenko & Paseshnichenko, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents and stability under various conditions, are critical for comprehending the applications and potential modifications of 5-(4-Hydroxyphenyl)pentanoic Acid. Studies on its analogs and derivatives have provided insights into their antifungal properties and potential use in producing polymers with specific functionalities (Patel, Carew, & Lach, 1967).

Scientific Research Applications

1. Applications in Solid Phase Synthesis

5-(4-Hydroxyphenyl)pentanoic Acid has been utilized in the field of solid-phase synthesis. Bleicher, Lutz, and Wuethrich (2000) synthesized derivatives such as 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, which are useful as linkers for solid-phase synthesis. These compounds exhibit higher acid stability compared to standard trityl resins, indicating their potential in the development of novel synthetic methodologies (Bleicher, Lutz, & Wuethrich, 2000).

2. Radiopaque Compound for X-Ray Imaging

Gopan, Susan, Jayadevan, and Joseph (2021) explored the use of 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, synthesized from 4,4-bis(4-hydroxyphenyl)pentanoic acid. This compound has high iodine content and demonstrates substantial radiopacity, suggesting its application in X-ray imaging. The in vitro cytotoxicity test indicated its non-toxic nature, making it suitable for clinical applications (Gopan, Susan, Jayadevan, & Joseph, 2021).

3. Hyperbranched Polyesters Synthesis

Schmaljohann, Komber, and Voit (1999) investigated hyperbranched polyesters based on 4,4-bis(4'-hydroxyphenyl)pentanoic acid. Their study provides a detailed analysis of the conversion dependence of the structural units and the degree of branching in these polyesters. This research offers significant insights into the polymer science field, particularly in the synthesis and characterization of new polymeric materials (Schmaljohann, Komber, & Voit, 1999).

4. Synthesis of Novel Functional Diacids

In the field of organic chemistry, Zhang Zhi-qin (2004) synthesized novel diacids, including 5-(carboxymethyl-carbamoyl)-pentanoic acid and related compounds. These functional diacids have potential applications in various industrial and research settings, contributing to the advancement of synthetic methodologies (Zhang Zhi-qin, 2004).

Safety And Hazards

5-(4-hydroxyphenyl)pentanoic acid is classified as hazardous according to criteria of Safe Work Australia . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future potential of compounds like 5-(4-hydroxyphenyl)pentanoic acid lies in the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates . This is especially relevant considering the ongoing efforts to replace harmful compounds like bisphenol A .

properties

IUPAC Name

5-(4-hydroxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSJQFONKASLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426836
Record name 5-(4-hydroxyphenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-hydroxyphenyl)pentanoic Acid

CAS RN

4654-08-4
Record name 5-(4-hydroxyphenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4654-08-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
R Thibaut, L Debrauwer, D Rao, JP Cravedi - Xenobiotica, 1998 - Taylor & Francis
1. [R-2,6- 3 H]-4-n-nonylphenol was synthesized and a single dose (5 mg, 1850 KBq) orally administered to rainbow trout. After 48 h, the radioactivity present in the bile amounted 5.5%. …
Number of citations: 61 www.tandfonline.com
A Plaza, CA Bewley - The Journal of organic chemistry, 2006 - ACS Publications
Seven new depsipeptides, termed largamides A−G (1−7), and one new cyclic peptide, largamide H (8), have been isolated from the marine cyanobacterium Oscillatoria sp. Their …
Number of citations: 102 pubs.acs.org
JDFM Pereira - 2013 - repositorio.ul.pt
Malignant melanoma represents the main cause of death among skin cancers. It is characterized by an abnormal growth of melanocytes. Nowadays, therapeutic agents used for …
Number of citations: 0 repositorio.ul.pt
H He, SB Wu, PG Wahome, MJ Bertin… - Journal of natural …, 2018 - ACS Publications
Four new microcystin congeners are described including the first three examples of microcystins containing the rare doubly homologated tyrosine residue 2-amino-5-(4-hydroxyphenyl)…
Number of citations: 7 pubs.acs.org
H Zorn, M Fischer-Zorn, RG Berger - Applied and environmental …, 2003 - Am Soc Microbiol
Submerged cells of the basidiomycete Nidula niveo-tomentosa, a microbial producer of 4-(4-hydroxyphenyl)-butan-2-one, were supplemented with 13 C-labeled l-phenylalanines and …
Number of citations: 30 journals.asm.org
Y Hiraga, M Kurokawa, JR Guo… - Bioscience …, 1999 - academic.oup.com
5-(3′-Hydroxyphenyl)pentanoic acid (1) and 5-(3′-methoxyphenyl)pentanoic acid (2) occurring in the roots of Athyrium yokoscense showed transport activity to alkaline and alkaline …
Number of citations: 2 academic.oup.com
M Nowak, A Soboń, A Litwin, S Różalska - Chemosphere, 2019 - Elsevier
In this study, the ability of 4-n-nonylphenol (4-n-NP) elimination by fungal species belonging to the genus Metarhizium was investigated. The occurrence of 35 metabolites from 4-n-NP …
Number of citations: 28 www.sciencedirect.com
Z Yang, Y Shi, Y Zhang, Q Cheng, X Li, C Zhao… - Journal of hazardous …, 2018 - Elsevier
Nonylphenols (NPs) are known as Endocrine Disputing Chemicals (ECDs) and Persistent Organic Pollutants (POPs) and have attracted continuous attention. Biodegradation is one of …
Number of citations: 18 www.sciencedirect.com
MC Estévez, M Kreuzer… - … science & technology, 2006 - ACS Publications
The development of an enzyme-linked immunosorbent assay (ELISA) for the detection of technical nonylphenol (NP) is reported. The preparation of specific antibodies has been …
Number of citations: 52 pubs.acs.org
CD Kay, MN Clifford, P Mena… - … American journal of …, 2020 - academic.oup.com
There is a lack of focus on the protective health effects of phytochemicals in dietary guidelines. Although a number of chemical libraries and databases contain dietary phytochemicals …
Number of citations: 72 academic.oup.com

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